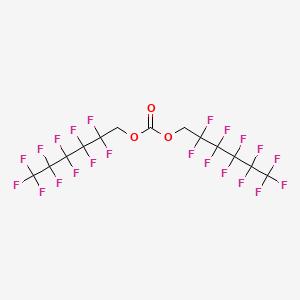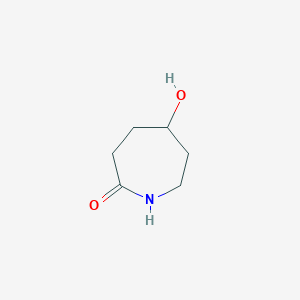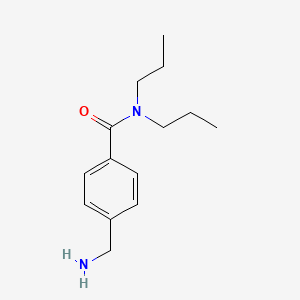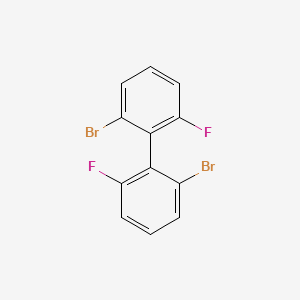
Bis(1H,1H-perfluorohexyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1H,1H-perfluorohexyl) carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of perfluorohexyl groups attached to a carbonate moiety. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C6F13CH2OH+COCl2→C6F13CH2OCOOCH2C6F13+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1H,1H-perfluorohexyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce perfluorohexanol and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Common reagents include nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Perfluorohexanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(1H,1H-perfluorohexyl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organofluorine compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in creating fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance.
Wirkmechanismus
The mechanism of action of Bis(1H,1H-perfluorohexyl) carbonate involves its interaction with various molecular targets. The perfluorohexyl groups provide hydrophobic characteristics, while the carbonate moiety can undergo hydrolysis or substitution reactions. These properties make it a versatile compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1H,1H-perfluorooctyl) carbonate
- Bis(1H,1H-perfluorobutyl) carbonate
- Bis(1H,1H-perfluorodecyl) carbonate
Uniqueness
Bis(1H,1H-perfluorohexyl) carbonate is unique due to its specific chain length of the perfluorohexyl groups, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Eigenschaften
Molekularformel |
C13H4F22O3 |
|---|---|
Molekulargewicht |
626.13 g/mol |
IUPAC-Name |
bis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-4(15,6(18,19)8(22,23)10(26,27)12(30,31)32)1-37-3(36)38-2-5(16,17)7(20,21)9(24,25)11(28,29)13(33,34)35/h1-2H2 |
InChI-Schlüssel |
HCFPTKCGUUXTEX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)

![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)


![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)

